2-Tert-butylphenyl benzoate
Description
Significance of Benzoate (B1203000) Esters in Organic Chemistry
Benzoate esters are a significant class of organic compounds, formally derived from benzoic acid and an alcohol. ontosight.ai They are characterized by the presence of a benzoate group attached to an organic substituent via an ester linkage. These compounds are ubiquitous in both natural and synthetic chemistry. numberanalytics.com In nature, they contribute to the fragrances and flavors of many fruits and flowers. britannica.com Industrially, benzoate esters find wide-ranging applications as solvents for lacquers and paints, plasticizers, and key ingredients in the production of perfumes and cosmetics. britannica.com Their utility also extends to the pharmaceutical industry, where they can be used to improve the solubility and stability of active ingredients. numberanalytics.com The versatility of benzoate esters stems from their unique chemical properties, including their characteristic odors, solubilities, and reactivities, making them indispensable in various chemical syntheses. numberanalytics.comchemicalbook.com
Role of Steric Hindrance in Aromatic Compound Reactivity and Structure
Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or bulky groups within a molecule impedes a chemical reaction. unacademy.com In aromatic compounds, the presence of large substituent groups on the aromatic ring can significantly influence the molecule's reactivity, stability, and conformation. fiveable.me Bulky groups can physically block or slow the approach of a reacting species to a particular site on the aromatic ring, thereby affecting the rate and regioselectivity of reactions such as electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com For instance, a bulky substituent may hinder attack at the ortho position, favoring substitution at the para position. numberanalytics.com Furthermore, steric hindrance can impact the conformational flexibility of a molecule, potentially forcing it into a higher energy state. numberanalytics.com Understanding and controlling steric effects is a crucial aspect of organic synthesis, allowing chemists to direct the outcome of reactions and construct complex molecular architectures. unacademy.comnumberanalytics.com
Chemical Profile of 2-Tert-butylphenyl benzoate
The compound this compound, with the molecular formula C₁₇H₁₈O₂, belongs to the benzoate ester family. ontosight.ai Its structure features a tert-butyl group at the ortho position of the phenyl ring attached to the ester oxygen. This substitution pattern creates a sterically hindered environment around the ester functionality.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, p-tert-butylphenyl ester; Phenol (B47542), p-tert-butyl-, benzoate |
| CAS Number | 6051-92-9 |
| Appearance | White crystalline powder |
| Source: spectrabase.com |
Synthesis and Reactivity
The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid or its derivatives with an alcohol. A common method is the Fischer esterification, which involves reacting benzoic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com For sterically hindered alcohols, such as 2-tert-butylphenol (B146161), the reaction conditions may need to be optimized to overcome the steric hindrance.
The reactivity of this compound is significantly influenced by the bulky tert-butyl group. This group can sterically hinder the approach of nucleophiles or electrophiles to the ester carbonyl group and the adjacent positions on the phenyl ring. For instance, in nucleophilic acyl substitution reactions, the rate of reaction at the ester carbonyl may be slower compared to unhindered benzoate esters. Similarly, electrophilic aromatic substitution on the 2-tert-butylphenyl ring will be directed by both the electronic effects of the benzoate group and the steric hindrance of the tert-butyl group.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch in the ester group is expected around 1735-1750 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of both the benzoate and the 2-tert-butylphenyl groups, as well as a singlet for the nine equivalent protons of the tert-butyl group, would be observed. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group would be present. |
| Source: numberanalytics.comrsc.org |
Applications in Research
Due to its specific structure, this compound can serve as a useful model compound in research to study the effects of steric hindrance on reaction mechanisms and rates. The tert-butyl group can also function as a protecting group in multi-step organic syntheses. ontosight.ai While specific, large-scale industrial applications of this compound are not widely documented, its chemical properties make it a valuable tool for chemists exploring the intricacies of organic reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXCFRGFIERJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Tert Butylphenyl Benzoate
Direct Esterification Routes
The formation of 2-tert-butylphenyl benzoate (B1203000), an ester derived from the sterically hindered 2-tert-butylphenol (B146161) and benzoic acid, can be achieved through several direct esterification methods. These routes primarily involve the reaction of a benzoic acid derivative with 2-tert-butylphenol or a corresponding phenoxide. A classic and adaptable method for this type of transformation is the Schotten-Baumann reaction. This reaction typically involves the use of benzoyl chloride and a phenol (B47542) in the presence of a base, such as aqueous sodium hydroxide, to facilitate the formation of the phenyl ester. vu.nlmdpi.comgoogle.com Vigorous mixing is often required to ensure the reaction proceeds efficiently, leading to the precipitation of the water-insoluble ester. vu.nlgoogle.com
For the synthesis of 2-tert-butylphenyl benzoate via this route, 2-tert-butylphenol would be reacted with benzoyl chloride in a basic medium. The base deprotonates the phenol to form the more nucleophilic 2-tert-butylphenoxide ion, which then attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing the chloride and forming the ester. vu.nlmdpi.com
General Reaction Scheme:

(This is a representative scheme based on the Schotten-Baumann reaction for phenyl benzoate)
Catalytic Approaches for Ester Synthesis
Catalysis offers an efficient means to promote esterification reactions that might otherwise be slow or require harsh conditions. Both acid and base catalysis are common, as are transition metal-based catalysts. For the synthesis of benzoate esters, mineral acids like sulfuric acid can be employed to catalyze the reaction between a carboxylic acid and an alcohol. escholarship.org However, for sterically hindered phenols such as 2-tert-butylphenol, acid-catalyzed esterification with benzoic acid may be challenging and require more forcing conditions.
More advanced catalytic systems can also be employed. For instance, various metal catalysts have been developed for the synthesis of aryl esters. While not specific to this compound, these systems offer potential routes. For example, a metal-free synthesis of aryl esters has been developed using carboxylic acids and diaryliodonium salts, which tolerates sterically hindered substrates. purdue.edu
| Catalyst Type | Reactants | General Conditions | Potential Applicability |
| Acid Catalysis (e.g., H₂SO₄) | Benzoic acid, 2-tert-butylphenol | Reflux, removal of water | Potentially low yielding due to steric hindrance |
| Base Catalysis (e.g., NaOH) | Benzoyl chloride, 2-tert-butylphenol | Aqueous base, vigorous stirring | High potential for success (Schotten-Baumann) vu.nlmdpi.com |
| Metal-Free Arylation | Benzoic acid, Diaryl-iodonium salt | Organic solvent | Applicable for hindered esters purdue.edu |
Mechanochemical Esterification Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to various organic transformations, including esterification. nih.gov
While a specific mechanochemical synthesis of this compound has not been detailed in the reviewed literature, the general principles of mechanochemical esterification could be applied. This would involve milling a mixture of a benzoic acid derivative and 2-tert-butylphenol, potentially with a solid catalyst. For example, the mechanochemical synthesis of primary amides from esters has been demonstrated by ball milling the ester with calcium nitride and an indium catalyst. nih.gov This suggests that related solid-state reactions could be developed for the synthesis of esters like this compound.
Functionalization and Derivatization Strategies
Once synthesized, the this compound molecule contains two key moieties, the tert-butylphenyl group and the benzoate group, which can be involved in various chemical transformations.
Methods for Incorporating Tert-butylphenyl Moieties
The tert-butylphenyl group is a common substituent in organic synthesis, often introduced through Friedel-Crafts alkylation. For instance, tertiary butyl phenol can be prepared by the reaction of phenol with tertiary butanol using a catalyst like phosphorus pentoxide. nih.gov This highlights a general strategy for introducing tert-butyl groups onto a phenyl ring. In the context of this compound, the tert-butyl group is already present. However, understanding its installation is key to the synthesis of the starting material, 2-tert-butylphenol.
Furthermore, compounds containing the 2,4-di-tert-butylphenyl moiety are used in the synthesis of important industrial chemicals like tris(2,4-di-tert-butylphenyl)phosphite, a widely used antioxidant. The synthesis of this compound involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. google.com
Palladium-Catalyzed Cascade Reactions Involving Alkynyl Benzoate Precursors
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. While not directly involving this compound, palladium-catalyzed cascade reactions of precursors containing alkynyl and benzoate functionalities can lead to the formation of diverse heterocyclic structures.
For example, a palladium(II)-mediated cascade carbonylative annulation of o-alkynylphenols has been utilized for the combinatorial synthesis of a 2,3-disubstituted benzo[b]furan library. nih.gov Such strategies showcase the utility of palladium catalysis in transforming molecules with functionalities that could be present in or derived from benzoate esters. These reactions often proceed through a sequence of steps such as carbopalladation followed by cross-coupling or other cyclization events. vu.nl
| Reaction Type | Starting Material Example | Catalyst System | Product Type |
| Carbonylative Annulation | o-Alkynylphenol | Palladium(II) | 2,3-Disubstituted benzo[b]furan nih.gov |
| Carbopalladation/Sonogashira | Enyne | Pd(OAc)₂, PPh₃, K₃PO₄ | Fused bicyclic systems vu.nl |
| Migratory Cyclization | α-Bromoalkene with an aryl group | Palladium catalyst | Benzoheterocycles nih.gov |
Allylic Oxidation to Form Benzoate Esters
The introduction of a benzoate ester functionality at an allylic position is a valuable transformation in organic synthesis. Palladium-catalyzed allylic C-H oxidation provides a direct method to achieve this. This reaction typically involves a palladium catalyst, an oxidant, and a source of the benzoate group.
A notable example is the palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters. This method utilizes palladium(II) benzoate, a ligand such as 4,5-diazafluoren-9-one, and an oxidant like tert-butyl benzoyl peroxide. The reaction is tolerant of various functional groups and can be applied to complex molecules. The development of such methods for the oxidation of allylic C-H bonds with tert-butyl perbenzoate as the oxidant and source of the benzoate group has been a significant advancement. purdue.edu
Another approach involves the use of copper(I) bisoxazoline complexes as catalysts for the asymmetric allylic oxidation of cyclic olefins with peresters, yielding allylic benzoate esters with high enantioselectivity. nih.gov
Spectroscopic and Structural Elucidation of 2 Tert Butylphenyl Benzoate
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-tert-butylphenyl benzoate (B1203000), both ¹H and ¹³C NMR spectroscopy provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-tert-butylphenyl benzoate is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the two aromatic rings, and their specific substitution pattern. The protons of the tert-butyl group would appear as a singlet in the upfield region, typically around 1.3 ppm, due to the magnetic equivalence of the nine protons. The aromatic protons would resonate in the downfield region, generally between 7.0 and 8.2 ppm. The splitting patterns of these aromatic signals would be complex due to coupling between adjacent protons, providing information about the substitution on both the phenyl and benzoate rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing ester group and the electron-donating tert-butyl group. The carbonyl carbon of the ester group would be observed at a characteristic downfield shift, typically in the range of 165-175 ppm.
Specific spectral data for this compound was not available in the searched sources. The interpretation is based on the analysis of similar benzoate compounds. rsc.orgdoi.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31 |
| tert-Butyl (quaternary C) | - | ~35 |
| Aromatic (C-H) | 7.0 - 8.2 (m) | 120 - 140 |
| Aromatic (C-O) | - | ~150 |
| Aromatic (C-C=O) | - | ~130 |
| Aromatic (C-tert-butyl) | - | ~150 |
| Carbonyl (C=O) | - | 165 - 175 |
Note: This is a predicted table based on known chemical shift ranges for similar functional groups.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group would likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The tert-butyl group would exhibit characteristic C-H bending vibrations around 1365-1395 cm⁻¹. Although a spectrum for the exact isomer was not found, data for the related compound p-tert-butylphenol, benzoate shows these characteristic peaks. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C=O stretch of the ester is also Raman active. Due to the non-polar nature of many of the bonds in the tert-butyl and phenyl groups, their vibrations are expected to be more intense in the Raman spectrum compared to the FT-IR spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 (Strong) | 1720-1740 (Moderate) |
| Aromatic C-H | Stretching | > 3000 (Medium) | > 3000 (Strong) |
| Aromatic C=C | Stretching | 1450-1600 (Medium) | 1450-1600 (Strong) |
| C-O (Ester) | Asymmetric Stretching | 1250-1300 (Strong) | Weak |
| C-O (Ester) | Symmetric Stretching | 1000-1100 (Medium) | Weak |
| tert-Butyl C-H | Bending | 1365-1395 (Medium) | 1365-1395 (Medium) |
Note: This table is based on characteristic vibrational frequencies for the respective functional groups. vscht.czupi.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the benzoyl chromophore, which is a benzene (B151609) ring attached to a carbonyl group, will give rise to electronic transitions. Typically, aromatic esters show a strong absorption band around 230 nm (π → π* transition) and a weaker band around 270-280 nm (n → π* transition of the carbonyl group). The substitution on the phenyl ring can influence the exact wavelength and intensity of these absorptions. For instance, the related compound avobenzone, which contains a 4-tert-butylphenyl group, has an absorption maximum of 357 nm. wikipedia.org
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of aromatic esters is well-documented and typically involves several key pathways. youtube.com A common fragmentation is the cleavage of the ester bond. For this compound, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105, which is often a very stable and abundant ion. pharmacy180.com Another possible fragmentation is the loss of the tert-butyl group, leading to a fragment ion. Further fragmentation of the aromatic rings can also occur. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₁₇H₁₈O₂]⁺ | 254 |
| Benzoyl cation | [C₆H₅CO]⁺ | 105 |
| Phenyl cation | [C₆H₅]⁺ | 77 |
| Loss of tert-butyl | [M - C₄H₉]⁺ | 197 |
| tert-Butyl cation | [C₄H₉]⁺ | 57 |
Note: This table is based on common fragmentation patterns of aromatic esters. youtube.compharmacy180.com
Crystallographic Analysis and Solid-State Structure
As of the available literature, a crystal structure determination for this compound has not been reported. Therefore, detailed information on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles from X-ray crystallography, is not available. The crystal structure of the related compound (E)-4-(4-tert-butylphenyl)but-3-en-2-one has been reported, which may provide some general insights into the packing of molecules containing a tert-butylphenyl group. yu.edu.jo
Molecular Conformation and Isomerism
The two main rotational degrees of freedom are the torsion angle between the phenyl ring and the ester group, and the torsion angle between the ester group and the 2-tert-butylphenyl ring. The steric hindrance imposed by the bulky tert-butyl group at the ortho position of the phenyl ring is expected to have a significant influence on the preferred conformation. This steric strain will likely force the 2-tert-butylphenyl ring to be twisted out of the plane of the ester group to a larger extent than in an unsubstituted phenyl benzoate. This twisting can affect the conjugation between the aromatic ring and the carbonyl group, which in turn can influence the electronic properties and reactivity of the molecule.
In terms of isomerism, this compound has positional isomers, such as 3-tert-butylphenyl benzoate and 4-tert-butylphenyl benzoate, where the tert-butyl group is located at different positions on the phenyl ring. These isomers would exhibit different spectroscopic properties due to the changes in their electronic and steric environments.
Theoretical and Computational Investigations of 2 Tert Butylphenyl Benzoate
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are foundational to modern chemical research, offering a window into the electronic structure and properties of molecules. Density Functional Theory (DFT) has become a primary tool for these investigations due to its balance of computational cost and accuracy. DFT methods calculate the electron density of a system to determine its energy and other properties. dergipark.org.tr For more complex phenomena involving excited states, such as the absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com These methods, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), allow for the detailed exploration of a molecule's behavior. dergipark.org.trdergipark.org.tr
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its optimized geometry. This is achieved by finding the structure with the lowest potential energy. For 2-tert-butylphenyl benzoate (B1203000), this process is particularly important due to the rotational freedom around the C-O ester bond and the significant steric hindrance imposed by the ortho-tert-butyl group.
The optimization would reveal the dihedral angle between the benzoate ring and the 2-tert-butylphenyl ring system. In many phenyl benzoate derivatives, these rings are not coplanar. nih.gov The bulky tert-butyl group at the ortho position is expected to induce a significant twist, forcing the two aromatic rings further out of planarity to minimize steric repulsion. Computational analysis would identify the lowest energy conformer, which represents the most probable structure of the molecule under normal conditions.
Table 1: Representative Geometric Parameters for Phenyl Benzoate Systems This table presents typical data for phenyl benzoate structures to illustrate the outputs of geometric optimization. Specific values for 2-tert-butylphenyl benzoate require dedicated calculation.
| Parameter | Description | Typical Value | Predicted Effect of 2-tert-butyl Group |
| C=O Bond Length | Length of the carbonyl double bond | ~1.21 Å | Minor change |
| C-O (Ester) Bond Length | Length of the single bonds in the ester linkage | ~1.35 Å | Minor change |
| Dihedral Angle (Rings) | Torsion angle between the two aromatic rings | 40-70° | Increase due to steric hindrance |
Following geometric optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the molecule's infrared (IR) and Raman spectra. researchgate.netscholarsresearchlibrary.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond, the bending of C-H bonds, or the breathing of the aromatic rings.
By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands can be made. scholarsresearchlibrary.com For this compound, characteristic frequencies would include a strong C=O stretching vibration, C-O stretching modes of the ester group, and various vibrations associated with the substituted phenyl rings. These theoretical calculations are invaluable for interpreting experimental spectroscopic data. bozok.edu.tr
Table 2: Simulated Vibrational Frequencies for a Phenyl Benzoate Moiety This table provides examples of key vibrational modes and their typical calculated frequencies. Scaling factors are often applied to theoretical frequencies to better match experimental values.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl rings | 3050-3100 |
| C-H Stretch (Aliphatic) | Stretching of C-H bonds on the tert-butyl group | 2900-3000 |
| C=O Stretch | Stretching of the ester carbonyl bond | 1720-1750 |
| C=C Stretch (Aromatic) | In-plane stretching of the aromatic ring framework | 1450-1600 |
| C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds | 1100-1300 |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap implies higher reactivity. nih.govmdpi.com For a molecule like 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the HOMO-LUMO energy gap was calculated to be 3.17 eV. nih.gov
Natural Bond Orbital (NBO) analysis provides a deeper understanding of charge distribution and intramolecular bonding. dergipark.org.tr It examines charge delocalization, hyperconjugative interactions, and lone pair electron donations, which contribute to molecular stability. semanticscholar.org For this compound, NBO analysis would quantify the electron density on various atoms and describe the electronic interactions between the benzoate moiety, the phenyl ring, and the ester linkage.
Table 3: Representative Frontier Molecular Orbital Data Based on typical values for related aromatic esters. nih.gov
| Parameter | Symbol | Description | Illustrative Value |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.7 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.5 eV |
| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO | 3.2 eV |
Beyond vibrational spectra, computational methods can predict other spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which allows for the simulation of its UV-Visible absorption spectrum. mdpi.comresearchgate.net These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing calculated shifts with experimental data.
Studies on Electronic Properties and Photophysical Behavior
The electronic properties and photophysical behavior of this compound are determined by its electronic structure. The HOMO-LUMO gap is a key indicator of the energy required to excite the molecule electronically, which corresponds to its UV-Vis absorption profile. researchgate.net A larger gap typically means that absorption occurs at shorter wavelengths (in the UV region).
TD-DFT calculations can elucidate the nature of these electronic transitions. mdpi.com For aromatic esters, the lowest energy transitions are often of a π → π* character, involving the promotion of an electron from a bonding π-orbital (often the HOMO, delocalized across the aromatic rings) to an antibonding π*-orbital (often the LUMO). The steric twist induced by the 2-tert-butyl group would likely disrupt conjugation between the two rings, which could lead to a blue shift (shift to shorter wavelength) in the absorption spectrum compared to a more planar analogue.
Computational Modeling of Steric Effects on Molecular Properties
The most significant structural feature of this compound is the ortho-tert-butyl group, which exerts a powerful steric influence. Computational modeling is an ideal approach to isolate and quantify these effects.
The steric clash between the tert-butyl group and the benzoate moiety is expected to force the ester group to rotate significantly out of the plane of the phenyl ring to which it is attached. This twisting has profound consequences:
Geometric Distortion : The primary effect is an increase in the dihedral angle between the planes of the two aromatic rings, as discussed in section 4.1.1.
Electronic Decoupling : The geometric twist disrupts the π-orbital overlap between the two aromatic systems. This electronic decoupling can raise the energy of the HOMO and LUMO, potentially increasing the HOMO-LUMO gap. Research on other sterically hindered systems has shown that twisting a carboxyl group out of conjugation with an aromatic ring can destabilize the ground state. researchgate.net
Spectroscopic Shifts : The disruption of conjugation typically leads to a hypsochromic (blue) shift in the UV-Vis absorption spectrum, as more energy is required to induce an electronic transition.
Chemical Reactivity : The bulky tert-butyl group can act as a shield, sterically hindering the approach of reagents to the ester's carbonyl carbon. This could decrease the rate of reactions such as hydrolysis.
Computational studies can model these effects by comparing the calculated properties of this compound with those of its non-substituted analogue, phenyl benzoate, and its other isomers (e.g., 3- or 4-tert-butylphenyl benzoate).
Table 4: Predicted Influence of Steric Effects on Molecular Properties This table presents a hypothetical comparison to illustrate the expected impact of the ortho-tert-butyl group.
| Property | Phenyl Benzoate (Less Hindered) | This compound (Sterically Hindered) |
| Inter-ring Dihedral Angle | Moderate (e.g., 50°) | Large (e.g., >70°) |
| HOMO-LUMO Gap | Lower | Higher |
| Predicted λmax | Longer Wavelength | Shorter Wavelength (Blue Shift) |
| Reactivity at Carbonyl | Higher | Lower (Sterically Shielded) |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and the energetic profiles of chemical reactions. While direct computational studies specifically detailing the formation of this compound are not extensively available in peer-reviewed literature, the principles of computational analysis can be illustrated by examining theoretical investigations of reactions involving structurally similar and sterically hindered phenols. These studies help to model and predict the reactivity and potential reaction pathways that would be analogous to the synthesis of this compound, such as the acylation of 2-tert-butylphenol (B146161).
A relevant example to demonstrate the application of computational methods is the theoretical investigation of the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides. A study employing Density Functional Theory (DFT) has explored the reaction mechanism for the carboxylation of potassium 2,6-di-tert-butylphenoxide and potassium 2,4-di-tert-butylphenoxide. researchgate.net This type of computational analysis provides a framework for understanding how the steric and electronic effects of the tert-butyl group influence the regioselectivity and reaction energetics, which are key considerations in the synthesis of this compound.
In such computational studies, the Gibbs free energies of reactants, transition states, intermediates, and products are calculated to map out the potential energy surface of the reaction. The activation energy barriers for different possible pathways are determined, allowing for the prediction of the most favorable reaction mechanism.
For instance, in the computational study of the Kolbe-Schmitt reaction of potassium 2,6-di-tert-butylphenoxide, the calculations revealed the energy barriers associated with the electrophilic addition of CO2 to different positions on the aromatic ring. researchgate.net The data generated from these calculations can be summarized to compare the favorability of different reaction pathways.
Table 1: Calculated Gibbs Free Energy Barriers for the Carboxylation of Potassium 2,6-di-tert-butylphenoxide researchgate.net
| Reaction Step | Gibbs Free Energy Barrier (kcal/mol) |
| Electrophilic addition of CO2 at the C4 position | 11.3 |
| Subsequent isomerization steps | 1.7 - 21.0 |
This data is derived from a computational study on the Kolbe-Schmitt reaction of a related compound and is presented here to illustrate the type of information obtained from such theoretical investigations.
The findings from these types of computational studies on related sterically hindered phenols suggest that the reaction mechanism for the formation of this compound, likely proceeding through a nucleophilic attack of the 2-tert-butylphenoxide on a benzoylating agent, would be significantly influenced by the steric hindrance imposed by the tert-butyl group. Computational modeling could precisely quantify this steric effect and predict the optimal conditions for favoring O-acylation over potential side reactions.
Reactivity, Reaction Mechanisms, and Kinetics of 2 Tert Butylphenyl Benzoate
Thermal Decomposition Pathways and Products
While specific studies on the thermal decomposition of 2-tert-butylphenyl benzoate (B1203000) are not extensively documented, the thermal behavior of analogous compounds, such as benzyl esters, provides insight into potential decomposition pathways. The primary mechanism for the pyrolysis of esters is often a cis-elimination reaction. However, the exact products and mechanisms can be complex and may involve secondary reactions.
The thermal decomposition of esters can proceed through homolytic cleavage of the C-O bond, leading to the formation of radical intermediates. In the case of 2-tert-butylphenyl benzoate, this would involve the formation of a benzoyl radical and a 2-tert-butylphenoxyl radical. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and disproportionation, leading to a complex mixture of products.
Drawing an analogy from the thermal decomposition of thioesters like benzyl thiobenzoate, which proceeds via homolytic C-S bond fission, we can anticipate the formation of several types of products. The pyrolysis of benzyl thiobenzoate yields products such as benzene (B151609), biphenyl, and benzoic acid, arising from the reactions of the initially formed radicals. Similarly, the radicals generated from this compound would be expected to lead to analogous products.
Hydrolysis Mechanisms and Kinetics
The hydrolysis of this compound, like other phenyl benzoates, can be catalyzed by both acid and base. The reaction involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester.
The presence of the ortho-tert-butyl group significantly impacts the kinetics of this reaction. Studies on the alkaline hydrolysis of ortho-substituted phenyl benzoates have shown that the steric effect of the ortho substituent is a major factor influencing the reaction rate. The bulky tert-butyl group sterically hinders the approach of the nucleophile to the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to unsubstituted phenyl benzoate.
Micellar environments are known to alter the rates of chemical reactions, including ester hydrolysis. The effect of micelles on the hydrolysis of this compound would depend on the nature of the surfactant used.
Cationic Micelles : Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can accelerate the rate of alkaline hydrolysis. The positively charged micellar surface attracts the negatively charged hydroxide ions, increasing their local concentration near the solubilized ester substrate. This leads to an enhancement in the observed rate constant.
Anionic Micelles : Anionic surfactants, like sodium dodecyl sulfate (SDS), would be expected to inhibit alkaline hydrolysis. The negatively charged micellar surface would repel the hydroxide ions, reducing their concentration in the vicinity of the ester and thus slowing down the reaction.
Non-ionic Micelles : The effect of non-ionic micelles is generally less pronounced and depends on the specific interactions between the ester, the micelle, and the hydrolytic agent.
The magnitude of the catalytic or inhibitory effect would also be influenced by the partitioning of the hydrophobic this compound between the aqueous phase and the micellar pseudophase.
Photorearrangement Reactions of Benzoate Esters
Phenyl esters, upon absorption of UV light, can undergo a characteristic photorearrangement known as the Photo-Fries rearrangement. wikipedia.orgslideshare.net This reaction involves the intramolecular rearrangement of the acyl group to the ortho and para positions of the phenolic ring, yielding hydroxy aryl ketones. sigmaaldrich.com
The mechanism of the Photo-Fries rearrangement is believed to proceed via a radical pathway. wikipedia.org Upon photoexcitation, the ester undergoes homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical, which are held together in a solvent cage. slideshare.net These radicals can then recombine at the ortho or para positions of the aromatic ring, followed by tautomerization to give the corresponding ortho- and para-hydroxy ketones.
For this compound, the Photo-Fries rearrangement would be expected to yield 2-benzoyl-3-tert-butylphenol and 4-benzoyl-3-tert-butylphenol. The bulky tert-butyl group at the ortho position might influence the regioselectivity of the rearrangement, potentially favoring the formation of the para-rearranged product due to steric hindrance at the adjacent ortho position. The quantum yield of the reaction can be affected by both steric and electronic factors of the substituents on the aromatic ring. acs.org
Catalytic Transformations Involving Tert-butylphenyl Benzoate and Analogues
The catalytic hydrogenation of esters to alcohols is an important industrial process. While specific data for the catalytic hydrogenation of this compound is limited, the hydrogenation of other aromatic esters provides a basis for understanding this transformation.
Homogeneous catalysts, particularly those based on ruthenium, have shown high efficiency in the hydrogenation of both aromatic and aliphatic esters under relatively mild conditions. nih.govtib.eu For instance, ruthenium pincer complexes can effectively catalyze the hydrogenation of various esters to their corresponding alcohols. tib.eu The reaction typically proceeds via a bifunctional mechanism involving the metal center and the ligand.
In the case of this compound, catalytic hydrogenation would be expected to yield benzyl alcohol and 2-tert-butylphenol (B146161).
Lewis Acid Catalysis
Lewis acid catalysis plays a significant role in a variety of organic transformations by activating substrates towards nucleophilic attack or by promoting bond cleavage. In the context of reactions involving structures related to this compound, dual Brønsted/Lewis acid catalysis has been shown to be effective. For instance, a combination of a protic acid and an iron-based Lewis acid can promote the site-selective tert-butylation of electron-rich aromatic rings. nih.gov This type of synergistic catalysis enhances the reactivity for Friedel-Crafts alkylations, a class of reactions fundamental to carbon-carbon bond formation. nih.govscispace.com
The general mechanism for Lewis acid-catalyzed reactions often involves the coordination of the Lewis acid to an electron-rich site in the substrate, such as the carbonyl oxygen of the benzoate group. This coordination polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. Alternatively, in reactions involving the tert-butyl group, a Lewis acid could facilitate its removal or rearrangement, although specific studies on this compound are not prevalent. The variation in Lewis acids, from simple metal halides like iron(III) chloride to more complex organometallic species, can significantly impact the reaction pathway and product distribution due to differences in steric and electronic properties. rsc.org
Palladium-Catalyzed Organic Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct studies on this compound are limited, the reactivity of related compounds, such as 2-alkynyl tert-butyl benzoates, in palladium-catalyzed cascade reactions highlights the potential of the tert-butyl benzoate moiety to participate in complex transformations. researchgate.net These reactions can lead to the formation of intricate polycyclic structures under mild conditions. researchgate.net
A significant application of palladium catalysis relevant to the structure of this compound is in cross-coupling reactions for the synthesis of biaryls. researchgate.net The general catalytic cycle for these reactions, such as the Suzuki, Stille, or Negishi couplings, involves the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.govfishersci.ca Given its structure, this compound could potentially serve as a precursor in reactions where the phenoxy group acts as a leaving group or where C-H activation of the aromatic rings is achieved.
The choice of ligand is crucial in palladium-catalyzed reactions, influencing the catalyst's stability, activity, and selectivity. nih.govfishersci.ca Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have been shown to be particularly effective for a wide range of cross-coupling processes, including those involving sterically hindered substrates. nih.gov The use of such ligands can facilitate challenging oxidative addition and reductive elimination steps. nih.gov
Below is a table summarizing various palladium-catalyzed cross-coupling reactions that are, in principle, applicable to derivatives of this compound.
| Reaction Name | Coupling Partners | Typical Palladium Source | Typical Ligand |
| Suzuki Coupling | Aryl/Vinyl Halide/Triflate + Organoboron Reagent | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., PPh₃, P(t-Bu)₃) |
| Stille Coupling | Aryl/Vinyl Halide/Triflate + Organotin Reagent | Pd(PPh₃)₄ | PPh₃ |
| Negishi Coupling | Aryl/Vinyl Halide/Triflate + Organozinc Reagent | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ |
| Heck Reaction | Aryl/Vinyl Halide/Triflate + Alkene | Pd(OAc)₂ | Phosphine-based |
Ligand Design and Cooperative Catalysis Principles
The principles of ligand design and cooperative catalysis are at the forefront of developing more efficient and selective chemical transformations. Ligand design focuses on tailoring the steric and electronic properties of the ligand to optimize the performance of a metal catalyst. nih.gov This can involve modifying the ligand backbone, the coordinating atoms, and the substituents on the ligand. The goal is to enhance catalyst activity, improve product selectivity (regio-, chemo-, and enantioselectivity), and increase catalyst stability. nih.govresearchgate.net
In the context of reactions involving this compound, a hypothetical cooperative catalytic system could involve a Lewis acid to activate the benzoate carbonyl group and a transition metal catalyst to facilitate C-H activation on one of the aromatic rings. Furthermore, the design of "cooperative" or "non-innocent" ligands, which actively participate in the bond-forming or breaking steps of a catalytic cycle, offers another layer of control over reactivity. jiaolei.group For example, a ligand could be designed with a built-in base to facilitate a proton abstraction step, or it could be redox-active, participating directly in the electron transfer processes of the catalytic cycle. jiaolei.group
The development of such advanced catalytic systems holds promise for enabling new and more efficient synthetic routes involving substrates like this compound.
Applications in Advanced Materials Science and Polymer Chemistry
Function as Additives in Polymer Systems
While not an initiator, 2-tert-butylphenyl benzoate (B1203000) and related benzoate structures can be incorporated into polymer systems as additives to modify their physical properties. These additives can influence everything from processing characteristics to the final mechanical and optical performance of the material. thermofisher.com Analogous compounds, such as substituted phenols and benzoates, are used as UV stabilizers and antioxidants to protect polymers from degradation. nih.govresearchgate.net For example, 2,4-di-tert-butylphenyl-4'-hydroxy-3',5'-di-tert-butyl benzoate is a UV absorber that dissipates ultraviolet radiation as heat, protecting polymers like polypropylene (B1209903) and polyethylene (B3416737). uvabsorber.com
A significant application for benzoate derivatives is as nucleating agents for semi-crystalline polymers like polypropylene (PP) and polyethylene terephthalate (B1205515) (PET). kjdb.orgnih.gov Nucleating agents are additives that create sites for the initiation of polymer crystal growth as the material cools from a molten state. kjdb.org This accelerated and controlled crystallization can lead to improved material properties.
Aromatic carboxylic acid salts, such as sodium benzoate, are well-documented nucleating agents. kjdb.org They increase the crystallization temperature and shorten the crystallization time of polypropylene. kjdb.org Research on recycled PET (rPET) has shown that sodium benzoate can significantly improve its crystallization properties by acting as a site for chemical nucleation. nih.govmdpi.com This leads to a higher crystallization temperature and a shorter half-crystallization time, which is beneficial for processing efficiency. mdpi.com
The efficiency of a nucleating agent can be influenced by factors like its chemical structure, particle size, and interaction with the polymer matrix. redalyc.org While direct studies on 2-tert-butylphenyl benzoate as a nucleating agent are not prevalent, its structure as an aromatic ester suggests potential for such activity. The bulky tert-butyl group could influence its dispersion in the polymer melt and the specific crystalline morphology it promotes. Studies have shown that different nucleating agents can generate distinct crystal structures (e.g., fibrillar networks), which in turn affect the material's optical and mechanical properties. redalyc.org
| Polymer | Nucleating Agent | Effect on Crystallization | Resulting Property Improvement |
| Polypropylene (PP) | Sodium Benzoate | Increases crystallization temperature, shortens crystallization time kjdb.org | Improved mechanical and optical properties, reduced cycle times redalyc.org |
| Recycled Polyethylene Terephthalate (rPET) | Sodium Benzoate | Increases crystallization temperature by up to 26°C, shortens half-crystallization time mdpi.com | Enhanced processing efficiency, potential for improved mechanical properties nih.govmdpi.com |
Investigations in Organic Electronics and Charge Transport Characteristics (from analogues like di-tert-butyl phenols)
In the field of organic electronics, the molecular structure of a compound is paramount in determining its electronic properties, such as charge transport. Analogues of this compound, particularly those containing di-tert-butyl substituted phenyl rings, are relevant to the design of materials for these applications. nih.gov Sterically hindered phenols like 2,4-di-tert-butylphenol (B135424) and its derivatives are used as antioxidants and UV stabilizers in plastics, a role that stems from their electronic properties and ability to manage radical species. nih.govspecialchem.com
The introduction of bulky tert-butyl groups onto an aromatic core significantly impacts intermolecular arrangement and packing in the solid state. mdpi.com This is a critical factor for charge transport in organic semiconductors, where charge carriers move between adjacent molecules. researchgate.net The bulky groups can prevent excessive π-π stacking, which can sometimes be detrimental by creating charge traps, while still allowing for sufficient electronic connectivity for charge transport. researchgate.net
For example, hole-transport materials (HTMs) incorporating di-tert-butylphenyl (DBTP) groups have been investigated computationally. mdpi.com The studies suggest that the strategic placement of these bulky groups can influence the highest occupied molecular orbital (HOMO) energy levels and the reorganization energy, both of which are crucial parameters for efficient hole transport. mdpi.com While crystalline regions are often associated with faster charge transport, research indicates that high mobility can also be achieved in materials with only local aggregation over a few polymer chains, highlighting the complex relationship between morphology and electronic function. researchgate.net Therefore, the 2-tert-butylphenyl group present in this compound could be a useful building block in designing larger, more complex molecules for organic electronic applications where tuning solid-state packing and electronic properties is essential.
Utility as Intermediates in Specialty Organic Chemical Synthesis
Esters like this compound are versatile intermediates in organic synthesis. nbinno.com The ester functional group can undergo a variety of transformations, allowing it to serve as a building block for more complex molecules. nbinno.com Key reactions include:
Hydrolysis: The ester can be cleaved to yield 2-tert-butylphenol (B146161) and benzoic acid, which are themselves valuable starting materials.
Transesterification: Reaction with a different alcohol can change the ester group, providing a route to other specialized benzoate esters.
Amidation: Esters can be converted to amides, which are important functional groups in pharmaceuticals and materials, sometimes facilitated by reagents like potassium tert-butoxide. organic-chemistry.org
The presence of the tert-butyl group at the ortho position of the phenolic ring provides significant steric hindrance. This can be strategically used to direct reactions to other positions on the aromatic rings or to stabilize reactive intermediates. For instance, in reactions involving the aromatic rings, the bulky tert-butyl group can act as a directing group, influencing the regioselectivity of electrophilic substitution.
Benzoate esters are fundamental raw materials for producing a wide array of compounds, from pharmaceuticals and dyes to plasticizers and specialty polymers. nbinno.com The synthesis of complex antioxidants, such as tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite, relies on intermediates like 2,4-di-tert-butylphenol, highlighting the importance of such substituted phenols in creating high-performance additives. researchgate.net Thus, this compound serves as a valuable intermediate, providing a scaffold that can be elaborated into more complex and specialized chemical structures.
Future Research Directions for 2 Tert Butylphenyl Benzoate
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of sterically hindered esters like 2-tert-butylphenyl benzoate (B1203000) traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing greener, more efficient, and atom-economical synthetic pathways.
Key areas of future investigation include:
Flow Chemistry and Continuous Processing: Transitioning from batch to continuous flow synthesis offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. Future studies will likely focus on designing and optimizing microreactor systems for the continuous esterification of 2-tert-butylphenol (B146161) with benzoic acid derivatives, potentially utilizing immobilized catalysts to streamline the process and facilitate catalyst recycling.
Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for esterification represents a highly sustainable approach. These biocatalysts operate under mild conditions, exhibit high selectivity, and are biodegradable. A significant research avenue will be the screening and engineering of enzymes that can accommodate the bulky 2-tert-butylphenyl group and efficiently catalyze the formation of the benzoate ester.
Photocatalysis and Light-Driven Reactions: Harnessing light energy to drive chemical reactions is a rapidly expanding field. Future work could explore the development of photocatalytic systems that enable the synthesis of 2-tert-butylphenyl benzoate under ambient temperature and pressure, thereby reducing the energy footprint of the synthesis. This could involve the design of novel photosensitizers that can activate the reactants through energy or electron transfer mechanisms.
C-H Activation Strategies: Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more direct and atom-economical route to target molecules. Research in this area could focus on the development of transition-metal catalysts capable of selectively activating a C-H bond on either the phenol (B47542) or benzoic acid moiety, followed by cross-coupling to form the ester linkage. This would bypass the need for pre-functionalized starting materials.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Research Challenges |
|---|---|---|
| Flow Chemistry | High throughput, improved safety, scalability | Reactor design, catalyst immobilization |
| Biocatalysis | Mild conditions, high selectivity, sustainability | Enzyme stability and substrate scope |
| Photocatalysis | Energy efficiency, ambient conditions | Catalyst design, quantum yield optimization |
| C-H Activation | Atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |
Advanced Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and designing new reactions. The steric hindrance imposed by the tert-butyl group can lead to complex reaction kinetics and pathways that warrant detailed investigation.
Future research in this area will likely employ a combination of experimental and computational techniques:
In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Isotopic Labeling Studies: The use of stable isotopes (e.g., ¹³C, ¹⁸O) as tracers can provide definitive evidence for bond-forming and bond-breaking events, helping to distinguish between different possible mechanistic pathways. For instance, ¹⁸O-labeling of the benzoic acid could clarify the role of the carboxylic acid in the esterification mechanism.
Computational Chemistry and DFT Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating activation energies, and predicting the structures of transition states. nih.govresearchgate.netscielo.org.za Such studies can provide insights into the electronic and steric effects of the tert-butyl group on the reaction mechanism. nih.gov For example, computational models can be used to compare the energetics of different proposed mechanisms, such as concerted versus stepwise pathways in esterification or hydrolysis. nih.govnih.gov
Table 2: Advanced Techniques for Mechanistic Elucidation
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In-situ Spectroscopy | Reaction kinetics, intermediate identification | Understanding the rate-determining steps in its synthesis. |
| Isotopic Labeling | Bond formation/cleavage pathways | Confirming the specific atoms involved in the ester linkage formation. |
| Computational Modeling | Transition state structures, activation energies | Quantifying the steric and electronic effects of the tert-butyl group. |
Development of New Catalytic Applications and Systems
The unique steric and electronic properties of this compound and its derivatives suggest their potential use in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.
Future research directions in this area include:
Ligand Development for Transition-Metal Catalysis: The 2-tert-butylphenyl group can serve as a bulky directing group or a component of a larger ligand scaffold. Research could focus on synthesizing novel ligands incorporating this moiety for applications in cross-coupling reactions, C-H functionalization, and asymmetric catalysis. The steric bulk of the tert-butyl group could be exploited to control the coordination environment around a metal center, thereby influencing the selectivity and activity of the catalyst.
Organocatalysis: While this compound itself is unlikely to be a catalyst, its derivatives, particularly those incorporating additional functional groups, could be explored as novel organocatalysts. For example, the introduction of a Lewis basic site could lead to catalysts for acyl transfer reactions, while the incorporation of a chiral center could enable enantioselective transformations.
Supported Catalysis and Immobilization: To enhance the recyclability and practical utility of catalysts derived from this compound, future studies could investigate their immobilization on solid supports such as polymers, silica, or magnetic nanoparticles. This would facilitate catalyst separation from the reaction mixture and enable their use in continuous flow systems.
Detailed Investigations of Solid-State and Interfacial Phenomena
The physical properties of this compound in the solid state and at interfaces are largely unexplored. A deeper understanding of these phenomena could open up new applications in materials science and surface chemistry.
Promising avenues for future research include:
Crystallography and Polymorphism: Detailed single-crystal X-ray diffraction studies can elucidate the precise three-dimensional structure of this compound and how the bulky tert-butyl group influences its packing in the crystal lattice. Investigations into polymorphism—the ability of a compound to exist in multiple crystal forms—could reveal different solid-state properties for each polymorph.
Surface and Interfacial Tension: The behavior of this compound at liquid-air and liquid-liquid interfaces is of fundamental interest. Studies on its surface tension and interfacial properties could inform its potential use as a surfactant, emulsifier, or component in formulated products. researchgate.net
Thermal Properties and Phase Behavior: A comprehensive analysis of the thermal properties of this compound, including its melting point, boiling point, and enthalpy of fusion, is essential for its application in various thermal environments. mdpi.comresearchgate.net Such studies could also explore its potential as a phase-change material for thermal energy storage. mdpi.comresearchgate.net
Thin Film and Monolayer Studies: The formation and characterization of thin films and self-assembled monolayers of this compound on various substrates could be explored. Techniques such as atomic force microscopy (AFM) and contact angle measurements can provide insights into the morphology and wetting properties of these films, which could be relevant for applications in coatings, organic electronics, and sensor technology.
Table 3: Investigational Techniques for Solid-State and Interfacial Properties
| Property | Experimental Technique(s) | Potential Application |
|---|---|---|
| Crystal Structure | Single-Crystal X-ray Diffraction | Materials design, understanding physical properties. |
| Surface Tension | Tensiometry | Formulations, coatings. |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Phase-change materials, thermal management. |
| Thin Film Morphology | Atomic Force Microscopy (AFM) | Organic electronics, sensors. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-tert-butylphenyl benzoate with high purity, and how can side products be minimized?
- Methodological Answer : The Schotten-Baumann reaction is a classic method for ester synthesis, involving the reaction of 2-tert-butylphenol with benzoyl chloride in a biphasic solvent system (e.g., NaOH/water and dichloromethane). To minimize side products like unreacted phenol or over-acylated derivatives, stoichiometric control of benzoyl chloride and low-temperature conditions (0–5°C) are critical. Purification via column chromatography using hexane/ethyl acetate gradients can isolate the target compound with >95% purity .
Q. How should researchers safely handle and store this compound to avoid degradation or hazards?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Safety protocols include using fume hoods during synthesis, nitrile gloves, and eye protection. Waste containing residual benzoate derivatives must be segregated and disposed via certified chemical waste services to comply with environmental regulations .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with aromatic proton signals typically appearing at δ 7.2–8.1 ppm. High-resolution mass spectrometry (HRMS) validates molecular mass, while HPLC with UV detection (λ = 254 nm) ensures purity. Differential Scanning Calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can contradictions in pharmacological data on benzoate derivatives (e.g., cytotoxicity vs. therapeutic efficacy) be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, dosage ranges). For example, sodium benzoate showed conflicting results in HE treatment due to differences in patient cohorts and ammonia measurement protocols . Reproduce experiments under standardized conditions (e.g., HepG2 cells for cytotoxicity ) and apply statistical tools like ANOVA to isolate significant variables .
Q. What strategies optimize the use of this compound in liquid crystal applications, given its mesomorphic properties?
- Methodological Answer : Modify the tert-butyl group’s steric bulk or introduce electron-withdrawing substituents on the phenyl ring to tune mesophase transitions. Characterize mesomorphism via polarized optical microscopy (POM) and X-ray diffraction (XRD). Comparative studies with 4-ethylphenyl benzoate derivatives suggest that alkyl chain length critically impacts thermal stability .
Q. How can isotopic labeling or proteomic approaches elucidate the biodegradation pathways of this compound in microbial systems?
- Methodological Answer : Use ¹³C-labeled benzoate to track metabolic intermediates in microbial consortia (e.g., Syntrophus aciditrophicus). Employ 2D-PAGE and mass spectrometry to identify acylated proteins involved in degradation pathways. Technical replicates (n = 3) and hydrophilic interaction liquid chromatography (HILIC) enhance proteome depth .
Q. What experimental designs are effective for studying the compound’s role in catalytic systems, such as N-heterocyclic carbene (NHC) complexes?
- Methodological Answer : Synthesize imidazole- or triazole-based ligands by coupling 2-tert-butylphenyl groups to NHC precursors. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TONs) with bulkier analogs (e.g., 2,6-diisopropylphenyl). X-ray crystallography confirms ligand geometry and metal coordination .
Methodological Notes for Data Integrity
- Contradiction Management : When conflicting data arise (e.g., sodium benzoate’s efficacy in HE ), apply Cochrane review methodologies to assess bias risks and heterogeneity across studies.
- Advanced Characterization : Combine NMR with dynamic light scattering (DLS) to study aggregation behavior in solution-phase applications .
- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols for human-derived cell lines, emphasizing informed consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
